molecular formula C10H9N3 B14090935 5-Amino-1-methylindole-3-carbonitrile

5-Amino-1-methylindole-3-carbonitrile

Cat. No.: B14090935
M. Wt: 171.20 g/mol
InChI Key: IVKMZHAPKSGVMF-UHFFFAOYSA-N
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Description

5-Amino-1-methylindole-3-carbonitrile: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methylindole-3-carbonitrile typically involves the reaction of 1-methylindole with suitable nitrile and amino group donors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced catalytic processes and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methylindole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indole-3-alkylamines .

Mechanism of Action

The mechanism of action of 5-Amino-1-methylindole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-methylindole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and nitrile groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5-amino-1-methylindole-3-carbonitrile

InChI

InChI=1S/C10H9N3/c1-13-6-7(5-11)9-4-8(12)2-3-10(9)13/h2-4,6H,12H2,1H3

InChI Key

IVKMZHAPKSGVMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)C#N

Origin of Product

United States

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